molecular formula C18H23N3O2S B1405587 Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1785761-27-4

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate

Cat. No. B1405587
CAS RN: 1785761-27-4
M. Wt: 345.5 g/mol
InChI Key: NYNIBOUKVXPVBR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and databases. For Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate, some of these properties are available in databases like PubChem .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is used as an important intermediate in the synthesis of various biologically active compounds, including crizotinib (Kong et al., 2016).

  • Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as a crucial intermediate for small molecule anticancer drugs, highlighting the significance of this family of compounds in medicinal chemistry (Zhang et al., 2018).

  • Histamine H4 Receptor Ligands : In a study on 2-aminopyrimidines, a compound structurally related to tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate demonstrated potential as a ligand for the histamine H4 receptor, with applications in anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Synthetic Methodology and Optimization

  • Synthesis of Key Intermediates : A practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the role of these compounds in creating new classes of inhibitors (Zhang et al., 2009).

  • Renin Inhibitor Optimization : A study on the optimization of piperidine-based renin inhibitors underscores the significance of this compound class in improving pharmacokinetic profiles for potential therapeutic applications (Tokuhara et al., 2018).

Nociceptin Antagonists Synthesis

  • Asymmetric Synthesis for Antagonists : An efficient and practical asymmetric synthesis method for nociceptin antagonists, using this compound related compounds, highlights its role in the development of new antagonists (Jona et al., 2009).

Molecular Activation and Structural Studies

  • SK1 Subtype Activation : A study on the activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by related compounds emphasizes their potential in molecular activation and therapeutic applications (Hougaard et al., 2009).

  • Structural Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, forming a related compound, was studied for its structural significance, providing insights into the molecular architecture of these compounds (Richter et al., 2009).

  • X-Ray Diffraction Studies : Research on the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, underlines the importance of structural analysis in understanding these compounds' properties and applications (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 3-(4-thiophen-2-ylpyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-4-6-13(12-21)16-19-9-8-14(20-16)15-7-5-11-24-15/h5,7-9,11,13H,4,6,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNIBOUKVXPVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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